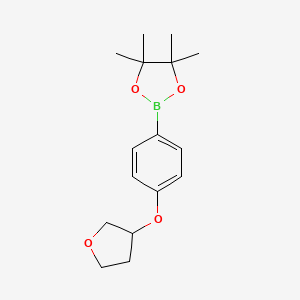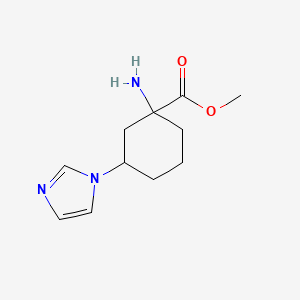
Benzene, (ethynylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by a benzene ring substituted with an ethynylsulfonyl group. This compound is known for its utility in various chemical reactions and scientific research applications.
Synthetic Routes and Reaction Conditions:
Direct Sulfonation: Benzene can be directly sulfonated using ethynylsulfonyl chloride in the presence of a strong acid catalyst.
Electrophilic Aromatic Substitution: This method involves the reaction of benzene with ethynylsulfonyl chloride under Friedel-Crafts conditions.
Industrial Production Methods: The industrial production of Benzene, (ethynylsulfonyl)- typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Benzene, (ethynylsulfonyl)- can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the ethynylsulfonyl group to ethynylthio groups.
Substitution: Electrophilic substitution reactions are common, where the ethynylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aluminum chloride (AlCl3) in chloroform.
Major Products Formed:
Oxidation: Sulfonyl chlorides, sulfonic acids.
Reduction: Ethynylthio compounds.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, (ethynylsulfonyl)- is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in biochemical studies to label and track biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzene, (ethynylsulfonyl)- exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynylsulfonyl group can interact with nucleophiles, leading to the formation of new chemical bonds.
Pathways: It participates in electrophilic substitution reactions, which are crucial in organic synthesis.
Comparación Con Compuestos Similares
Benzene, (ethynylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:
Phenyl Vinyl Sulfone: Similar in structure but differs in reactivity due to the presence of the ethynyl group.
Benzene Sulfonic Acid: A related compound but with different functional groups and applications.
These comparisons help in understanding the distinct properties and applications of Benzene, (ethynylsulfonyl)- in various fields.
Propiedades
Número CAS |
32501-94-3 |
|---|---|
Fórmula molecular |
C8H6O2S |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
ethynylsulfonylbenzene |
InChI |
InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H |
Clave InChI |
YJXUPTKKHWCODV-UHFFFAOYSA-N |
SMILES canónico |
C#CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-aminoethyl)-1,3-thiazol-4-yl]-N-methylacetamide dihydrochloride](/img/structure/B15326105.png)

![2-[(1-Carbamoyl-1,2-dimethylpropyl)carbamoyl]-5-(methoxymethyl)pyridine-3-carboxylic acid](/img/structure/B15326110.png)




![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)



